5-methyl-3-phenyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-3-phenyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a complex heterocyclic compound.
Mechanism of Action
Mode of Action
Some triazolo-pyrazine derivatives have been found to inhibit the growth of cells by interacting with their targets and inducing apoptosis .
Biochemical Pathways
Inhibition of c-met/vegfr-2 kinases can affect multiple signaling pathways involved in cell proliferation and survival .
Result of Action
Some triazolo-pyrazine derivatives have been found to exhibit excellent antiproliferative activities against various cancer cell lines .
Biochemical Analysis
Biochemical Properties
5-methyl-3-phenyl-9-(3-phenylpropyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and phosphatases, which are crucial for cellular signaling pathways. The compound exhibits high affinity for binding to the active sites of these enzymes, thereby modulating their activity. For instance, it has been observed to inhibit the activity of c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis .
Cellular Effects
The effects of 5-methyl-3-phenyl-9-(3-phenylpropyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione on various cell types are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis by disrupting the signaling pathways that promote cell growth and survival. Additionally, it affects the expression of genes involved in these pathways, leading to reduced cell proliferation and increased cell death .
Molecular Mechanism
At the molecular level, 5-methyl-3-phenyl-9-(3-phenylpropyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione exerts its effects through specific binding interactions with biomolecules. It binds to the ATP-binding sites of kinases, inhibiting their activity and preventing the phosphorylation of downstream targets. This inhibition disrupts the signaling cascades necessary for cell survival and proliferation. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-methyl-3-phenyl-9-(3-phenylpropyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental stresses. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cellular functions, with potential cumulative effects on cell viability and function .
Dosage Effects in Animal Models
The effects of 5-methyl-3-phenyl-9-(3-phenylpropyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects with minimal toxicity. At higher doses, it can cause adverse effects, including toxicity and organ damage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and toxicity increases significantly .
Metabolic Pathways
5-methyl-3-phenyl-9-(3-phenylpropyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body. The compound’s metabolites may also exhibit biological activity, contributing to its overall effects. Additionally, it can influence metabolic flux and alter the levels of various metabolites within cells .
Transport and Distribution
Within cells and tissues, 5-methyl-3-phenyl-9-(3-phenylpropyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its uptake into cells and its localization to specific cellular compartments. The compound’s distribution can affect its efficacy and toxicity, as well as its ability to reach target sites within the body .
Subcellular Localization
The subcellular localization of 5-methyl-3-phenyl-9-(3-phenylpropyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione is crucial for its activity and function. It is often directed to specific organelles or compartments within the cell, where it can exert its effects more efficiently. Targeting signals and post-translational modifications play a role in directing the compound to these locations. Its localization can influence its interactions with biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-phenyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often require refluxing in an appropriate solvent to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-phenyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or dimethyl sulfoxide. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5-methyl-3-phenyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities, including anticancer and antimicrobial properties.
1,3,4-thiadiazoles: Display a broad spectrum of biological activities, including antioxidant and anticonvulsant properties.
1,2,4-triazolopyrimidines: Similar to the compound , these compounds have important pharmacological activities such as antitumor and antimicrobial properties.
Uniqueness
What sets 5-methyl-3-phenyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione apart is its unique structural features that allow for specific interactions with a wide range of biological targets. This makes it a valuable compound for drug design and development .
Properties
IUPAC Name |
1-methyl-8-phenyl-5-(3-phenylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O2/c1-26-20-17(19(29)23-22(26)30)27(14-8-11-15-9-4-2-5-10-15)21-25-24-18(28(20)21)16-12-6-3-7-13-16/h2-7,9-10,12-13H,8,11,14H2,1H3,(H,23,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEVJDAHCHMNSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=CC=C4)CCCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.